molecular formula C12H20Cl2N2O B2408582 (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride CAS No. 114870-73-4

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride

Cat. No.: B2408582
CAS No.: 114870-73-4
M. Wt: 279.21
InChI Key: YFTXTUOIDQWSDM-MBORUXJMSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride adheres to IUPAC naming conventions, which prioritize the longest carbon chain, functional group priority, and stereochemical descriptors.

  • Parent Chain Identification :

    • The core structure is piperidine (a six-membered saturated ring with one nitrogen atom), numbered to prioritize the hydroxyl (-OH) group at position 3 and the benzylamino (-NHBn) group at position 4.
    • The dihydrochloride salt is indicated by the suffix dihydrochloride , denoting two hydrochloride counterions.
  • Functional Group Priorities :

    • The hydroxyl group (-OH) at position 3 receives higher priority than the benzylamino group (-NHBn) at position 4, as per IUPAC rules for functional group hierarchy.
    • The benzylamino group is derived from benzylamine (C₆H₅CH₂NH₂), forming a secondary amine substituent.
  • Stereochemical Designation :

    • The (3R,4R) configuration specifies the spatial arrangement of substituents using the Cahn-Ingold-Prelog (CIP) priority rules.
    • For position 3: The hydroxyl group is assigned the highest priority, followed by the piperidine nitrogen, the benzylamino group, and the adjacent carbon atoms.
    • For position 4: The benzylamino group has the highest priority, followed by the adjacent carbon atoms and the hydroxyl group.

Structural Isomerism and Stereochemical Designations

The compound exhibits stereoisomerism due to its chiral centers at positions 3 and 4. Key aspects include:

  • Enantiomers and Diastereomers :

    • The (3R,4R) enantiomer differs from the (3S,4S) enantiomer in mirror-image configurations.
    • Racemic mixtures (e.g., rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride ) contain equal amounts of both enantiomers.
  • Stereochemical Comparisons :

    Compound Configuration CAS Number Molecular Formula
    This compound (3R,4R) 114870-73-4 C₁₂H₂₀Cl₂N₂O
    (3S,4S)-1-benzyl-4-(benzylamino)piperidin-3-ol (3S,4S) 216481-22-0 C₁₉H₂₄N₂O
    Racemic form Racemic mixture 2137463-78-4 C₁₂H₂₀Cl₂N₂O
  • Significance of Stereochemistry :

    • The (3R,4R) configuration is critical for biological activity, as stereochemical differences alter interactions with neurotransmitter transporters.
    • Structural analogs with altered substituents (e.g., 1-benzylpiperidine ) lack the hydroxyl and benzylamino groups, reducing bioactivity.

CAS Registry Number and Molecular Formula Validation

  • CAS Number :

    • 114870-73-4 is associated with the this compound form.
    • Discrepancies in sources (e.g., 2137463-78-4 for racemic forms) highlight the importance of stereochemical specificity in CAS registry entries.
  • Molecular Formula :

    • C₁₂H₂₀Cl₂N₂O : Derived from the parent compound (C₁₂H₁₈N₂O) and two hydrochloride ions (Cl⁻).
    • Molecular weight: 279.20 g/mol (calculated via PubChem).
  • Structural Validation :

    Parameter Value Source
    SMILES C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl
    InChI InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1
    InChIKey YFTXTUOIDQWSDM-MBORUXJMSA-N

Properties

IUPAC Name

(3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXTUOIDQWSDM-MBORUXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzylamine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for developing drugs targeting specific diseases, particularly those involving neurotransmitter systems .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, influencing signaling pathways critical for physiological processes. Such interactions suggest its potential as an enzyme inhibitor, making it valuable in studies related to neurological disorders .

Receptor Binding Studies

As a ligand in receptor binding studies, this compound can elucidate mechanisms of action for various biological processes. Its ability to interact with specific receptors aids in understanding pharmacological profiles and therapeutic potentials .

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy and applications:

  • Arginase Inhibition : A study focused on synthesizing arginase inhibitors noted the compound's potential role in modulating enzyme activity relevant to metabolic pathways .
  • Monoamine Transporters : Another research effort demonstrated that derivatives of this compound exhibited high affinity for dopamine and norepinephrine transporters, suggesting its relevance in treating mood disorders .

Mechanism of Action

The mechanism of action of (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(benzylamino)piperidine: A similar compound without the hydroxyl group.

    (3R,4R)-4-(methylamino)piperidin-3-ol: A compound with a methyl group instead of a benzyl group.

    (3R,4R)-4-(benzylamino)piperidin-3-one: A compound with a ketone group instead of a hydroxyl group.

Uniqueness

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups. The presence of both the benzylamino and hydroxyl groups in the (3R,4R) configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is a chiral compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula for this compound is C₁₂H₁₉Cl₂N₂O. This compound exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets by binding to active or allosteric sites, triggering a cascade of biochemical events that influence various physiological processes.

Potential Targets

  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction could have implications for neuropharmacological applications.
  • Enzyme Inhibition : There is evidence indicating that this compound may act as an enzyme inhibitor, which could be relevant in the context of metabolic pathways and disease states.

Biological Effects

The biological effects of this compound have been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity for dopamine transporters (DAT) and norepinephrine transporters (NET). This suggests potential applications in treating disorders related to neurotransmitter dysregulation .
CompoundDAT AffinityNET Affinity
This compoundHighModerate to High

In Vivo Studies

  • Locomotor Activity : Research on related piperidine derivatives indicates that they can enhance locomotor activity in animal models. For instance, compounds structurally similar to this compound significantly increased distance traveled in locomotor tests at specific dosages .

Case Studies

  • Neuropharmacology : A study investigated the effects of piperidine derivatives on locomotor activity in rodents. Results indicated that these compounds could modulate behavior through their action on neurotransmitter systems .
  • Enzyme Interaction : Another study focused on the enzyme inhibition properties of related piperidine compounds. The findings suggested that these compounds could effectively inhibit specific enzymes involved in metabolic pathways, which may be beneficial for therapeutic interventions.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, and how do their efficiencies compare?

  • Methodological Answer: Four primary strategies are documented:

  • Rh(I)-Catalyzed Asymmetric Hydrogenation: Provides stereochemical control but requires optimization of catalyst loading and reaction conditions to minimize side products.
  • Epoxidation-Ring Opening: A two-stage process involving epoxidation of tetrahydropyridine intermediates followed by regioselective ring-opening with benzylamine (BnNH₂) to establish the trans-3,4-amino alcohol configuration .
  • Biocatalytic Resolution: Uses enzymes or chiral resolving agents (e.g., (R)-O-acetyl mandelic acid) to separate racemic mixtures, achieving >99% enantiomeric excess (ee) in some cases .
  • Stereochemical Leveraging from 2-Deoxy-D-Ribose: Exploits natural sugar chirality as a starting material for cost-effective synthesis .
  • Efficiency Comparison: The epoxidation-resolution route yields ~27% overall from benzyl chloride, while biocatalytic methods may offer higher enantiopurity but lower scalability .

Q. Which spectroscopic methods are most effective for confirming stereochemical purity?

  • Methodological Answer:

  • Chiral HPLC: Paired with polarimetric detection, this method distinguishes enantiomers and quantifies ee using columns like Chiralpak AD-H or OD-H .
  • 1H/13C NMR: Key for confirming relative stereochemistry via coupling constants (e.g., J3,4 ~3.5 Hz for trans-diaxial protons in piperidine systems) and NOE correlations .
  • X-ray Crystallography: Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks, especially for hydrochloride salts .
    • Data Interpretation Tip: Cross-validate NMR-derived dihedral angles with computational models (e.g., Density Functional Theory) to resolve ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer:

  • Storage Conditions: Protect from moisture and light in airtight containers under inert gas (N₂/Ar) at 2–8°C. Hydrochloride salts are hygroscopic and prone to decomposition at >40°C .
  • Handling Precautions: Use gloveboxes for air-sensitive steps. Avoid aqueous workups unless pH is tightly controlled (pH 4–6 recommended) to prevent freebase formation .
  • Stability Monitoring: Perform periodic HPLC assays (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products like benzylamine or oxidized piperidine derivatives .

Advanced Research Questions

Q. How can racemic intermediates in the synthesis be resolved to achieve enantiomeric excess?

  • Methodological Answer:

  • Chiral Acid Salts: Racemic freebases are treated with (R)-O-acetyl mandelic acid, forming diastereomeric salts with differential solubility. Recrystallization from ethanol/water isolates the desired enantiomer .
  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, leaving the other unreacted for separation .
  • Chromatographic Separation: Simulated moving bed (SMB) chromatography on chiral stationary phases scales effectively but requires high solvent volumes .

Q. What strategies optimize reaction yields in multi-step syntheses, particularly during epoxidation and ring-opening?

  • Methodological Answer:

  • Epoxidation Optimization: Use mCPBA (meta-chloroperbenzoic acid) at −20°C to minimize over-oxidation. Monitor conversion via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc) .
  • Ring-Opening Selectivity: Benzylamine (BnNH₂) must be added slowly to the epoxide in THF at 0°C to favor nucleophilic attack at the less hindered carbon, ensuring trans-3,4 stereochemistry .
  • Workup Efficiency: Extract reaction mixtures with 10% citric acid to isolate the amino alcohol hydrochloride salt, avoiding neutralization-induced racemization .

Q. How can researchers reconcile contradictory pharmacological data between in vitro and in vivo studies?

  • Methodological Answer:

  • Target Engagement Assays: Use biophysical methods (e.g., SPR, ITC) to measure binding affinity (Kd) in physiological buffers, comparing results to cellular IC50 values .
  • Metabolite Profiling: Conduct LC-MS/MS on plasma samples from in vivo studies to identify active metabolites that may contribute to efficacy discrepancies .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Adjust for factors like blood-brain barrier penetration or protein binding differences that reduce free drug concentrations in vivo .

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